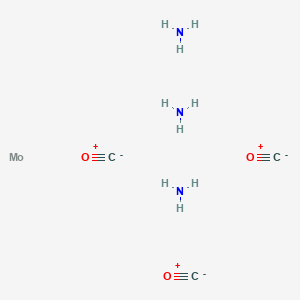
Norketobemidone
Vue d'ensemble
Description
Norketobemidone is a metabolite of ketobemidone, a powerful synthetic opioid analgesic. Ketobemidone is known for its effectiveness in managing severe pain, comparable to morphine. This compound contributes to the analgesic properties of ketobemidone and exhibits some unique pharmacological characteristics, including NMDA-antagonist properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of norketobemidone involves the N-demethylation of ketobemidone. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically follows the synthesis of ketobemidone, which involves the alkylation of (3-methoxyphenyl)acetonitrile with bis(2-chloroethyl)methylamine, followed by reaction with ethylmagnesium bromide, and finally O-demethylation with hydrobromic acid . The N-demethylation step to produce this compound is then carried out under optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Norketobemidone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form ketobemidone N-oxide.
Reduction: Reduction reactions can convert this compound back to ketobemidone.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketobemidone N-oxide.
Reduction: Ketobemidone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Norketobemidone has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of ketobemidone.
Biology: Investigated for its effects on NMDA receptors and potential neuroprotective properties.
Medicine: Explored for its analgesic properties and potential use in pain management, especially in cases where other opioids are less effective.
Industry: Utilized in the development of new analgesic drugs and formulations.
Mécanisme D'action
Norketobemidone exerts its effects primarily through its action on opioid receptors. It acts as an agonist at mu-type, kappa-type, and delta-type opioid receptors, leading to analgesic effects. Additionally, this compound exhibits NMDA-antagonist properties, which may contribute to its effectiveness in managing certain types of pain that do not respond well to other opioids .
Comparaison Avec Des Composés Similaires
Ketobemidone: The parent compound, also an opioid analgesic with NMDA-antagonist properties.
Morphine: A well-known opioid analgesic, but without NMDA-antagonist properties.
Methadone: Another opioid analgesic with NMDA-antagonist properties, used for pain management and opioid dependence treatment.
Uniqueness: Norketobemidone is unique due to its dual action as an opioid receptor agonist and NMDA receptor antagonist. This combination makes it particularly useful for managing pain that is resistant to other opioids. Its metabolite status also means it can provide insights into the metabolic pathways and pharmacokinetics of ketobemidone .
Propriétés
IUPAC Name |
1-[4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-13(17)14(6-8-15-9-7-14)11-4-3-5-12(16)10-11/h3-5,10,15-16H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTDPLRIKDSWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CCNCC1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166430 | |
| Record name | Norketobemidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15847-72-0 | |
| Record name | Norketobemidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015847720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norketobemidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


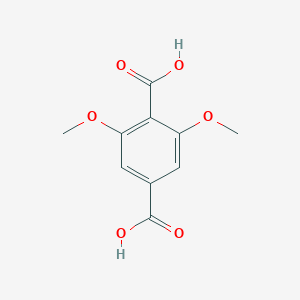
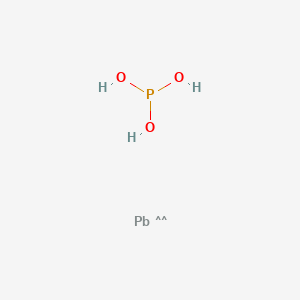
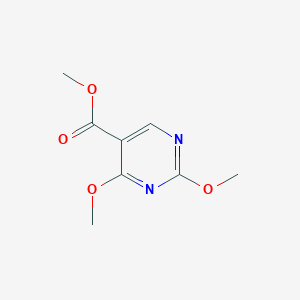



![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)
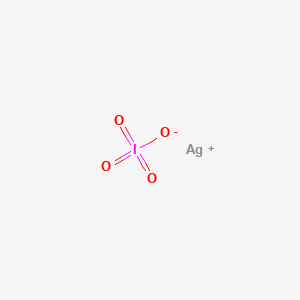
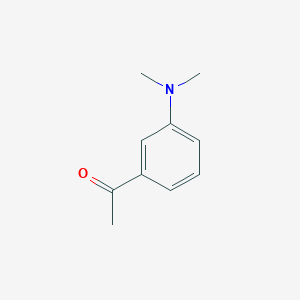


![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)

